4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine
CAS No.: 70728-92-6
Cat. No.: VC2233040
Molecular Formula: C20H27N
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70728-92-6 |
|---|---|
| Molecular Formula | C20H27N |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 5-tert-butyl-2-(4-tert-butylphenyl)aniline |
| Standard InChI | InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,21H2,1-6H3 |
| Standard InChI Key | WVXFKSSZPMFWAZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N |
Introduction
4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine is an organic compound with the molecular formula C20H27N. It is a derivative of biphenyl, featuring two tert-butyl groups attached to the 4 and 4' positions of the biphenyl ring and an amine group at the 2 position. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique properties and applications.
Synthesis Methods
The synthesis of 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine typically involves two main steps:
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Formation of 4,4'-Di-tert-butylbiphenyl: This is achieved through the reaction of tert-butylbenzene with a suitable biphenyl precursor under Friedel-Crafts alkylation conditions using a Lewis acid catalyst like aluminum chloride.
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Amination: The introduction of the amine group at the 2 position is carried out through a directed ortho-metalation (DoM) approach. This involves the lithiation of the biphenyl compound using a strong base like n-butyllithium, followed by the reaction with an electrophilic amine source such as chloramine.
Applications in Research and Industry
4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine has several applications:
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Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
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Biology: The compound is utilized in the study of enzyme inhibition and as a probe for biological assays.
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Industry: It is involved in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Comparison with Similar Compounds
| Compound | Key Features |
|---|---|
| 4,4'-Di-tert-butylbiphenyl | Lacks the amine group, making it less reactive. |
| 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-ol | Contains a hydroxyl group instead of an amine, leading to different chemical properties. |
| 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-carboxylic acid | Contains a carboxyl group, altering its acidity and reactivity. |
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